molecular formula C8H12N2 B1345710 4-[2-(Methylamino)ethyl]pyridine CAS No. 55496-55-4

4-[2-(Methylamino)ethyl]pyridine

Cat. No. B1345710
CAS RN: 55496-55-4
M. Wt: 136.19 g/mol
InChI Key: QZBUGNURVLWJPK-UHFFFAOYSA-N
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Description

The compound "4-[2-(Methylamino)ethyl]pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals due to their versatile reactivity and structural importance.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a regioselective chlorination and a highly selective monodechlorination process . Another approach includes the use of organic phosphine catalysts to facilitate [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, as well as density functional theory (DFT) calculations. For example, the molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) has been analyzed, revealing a triclinic and centrosymmetric crystal structure with intermolecular hydrogen bonding .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, 4-hydroxy-6-methyl-2-pyridone reacts with different reagents to afford 4H-pyrano[3,2-c]pyridines or unexpected products such as 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s . Additionally, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can lead to the synthesis of various pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's reactivity, as seen in the methylation of position 8 in the pyridine moiety to enhance analgesic properties . The study of these properties is essential for the development of new pharmaceuticals and materials with desired characteristics.

Relevant Case Studies

Case studies involving pyridine derivatives often focus on their application in pharmaceuticals. For instance, an unexpected product with moderate antibacterial activity against S. aureus and E. coli was discovered during a three-step synthesis involving o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . Another study investigated the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, finding increased biological activity in para-substituted derivatives .

Scientific Research Applications

Synthesis Applications

  • Phosphine-Catalyzed Annulation : The compound has been used in the synthesis of tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation. This process shows complete regioselectivity and high diastereoselectivities in producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Dabigatran Etexilate : This chemical is used in the synthesis of Dabigatran Etexilate, a drug with significant medical applications. The synthesis process involves a series of reactions including condensation, reduction, amidation, and acylation (Yumin, 2010).

  • Production of Heterocyclic Compounds : It serves as a starting material in the synthesis of new heterocyclic compounds, such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which have been studied for their anti-cancer activity (Liu et al., 2019).

  • Chemosensors for Metal Ions : This compound is synthesized and used in the creation of chemosensors for detecting transition metal ions. The ligands demonstrate significant selectivity, especially for Cu2+ ions in certain mixtures (Gosavi-Mirkute et al., 2017).

Biological and Medicinal Applications

  • Anti-Cancer Activity : Derivatives of 4-[2-(Methylamino)ethyl]pyridine have been synthesized and shown to exhibit in vitro anti-cancer activity against various human gastric cancer cell lines (Liu et al., 2019).

  • Inhibitors of CDP Reductase Activity : Certain derivatives, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, have been found to be potent inhibitors of ribonucleotide reductase activity and exhibit significant antineoplastic activity (Liu et al., 1996).

Safety and Hazards

“4-[2-(Methylamino)ethyl]pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUGNURVLWJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204075
Record name 4-(2-(Methylamino)ethyl)pyridine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55496-55-4
Record name N-Methyl-4-pyridineethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Methylamino)ethyl)pyridine
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Record name 4-(2-(Methylamino)ethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(pyridin-4-yl)ethyl]amine
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Synthesis routes and methods

Procedure details

Ethyl-4-pyridylacetate (2 g) was allowed to stand in methanol (50 ml), saturated with methylamine gas, for 3 days. The solution was evaporated under reduced pressure and the residue heated under reflux for 16 hours in toluene (20 ml) with boranedimethylsulphide complex (1.26 ml). The solution was cooled then treated with methanol (1.5 ml) for 1 hour. Hydrogen chloride gas was bubbled through the solution until the pH was less than 2. The solution was heated under reflux for 1 hour then cooled and concentrated. Aqueous sodium hydroxide was added and the mixture extracted with ethyl acetate. The ethyl acetate solution was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction involving 4-[2-(Methylamino)ethyl]pyridine described in the research?

A1: The research primarily focuses on the nucleophilic addition reaction of 4-[2-(Methylamino)ethyl]pyridine with the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane [, ]. This reaction leads to the formation of trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine [].

Q2: How does the reactivity of 4-[2-(Methylamino)ethyl]pyridine compare to its isomers, 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, in the described reaction?

A2: Interestingly, the research reveals distinct reactivity patterns among the isomers. While 4-[2-(Methylamino)ethyl]pyridine successfully reacts with the aziridine to yield the desired diamine product, both the 2- and 4- isomers undergo a different reaction pathway []. Instead of ring-opening the aziridine, they form dimeric products, N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] and N-methyl-N,N-di[2-(4-pyridyl)ethylamine], respectively, under the same reaction conditions []. This difference in reactivity highlights the influence of the pyridine nitrogen's position on the reaction outcome.

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